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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065 Get Quote

Application Notes and Protocols: SR1664
Audience: Researchers, scientists, and drug development professionals.

Introduction
SR1664 is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ)

modulator. It functions as a non-agonist ligand that specifically blocks the cyclin-dependent

kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2][3] This targeted action

allows SR1664 to elicit anti-diabetic and anti-fibrotic effects without the adverse side effects

associated with full PPARγ agonists, such as weight gain and fluid retention.[4][5][6] These

application notes provide detailed information on the solubility of SR1664, protocols for its use

in in vitro and in vivo studies, and an overview of its signaling pathway.

Solubility Data
The solubility of SR1664 is a critical factor for the preparation of stock solutions and

formulations for experimental use. The following table summarizes the available quantitative

data on the solubility of SR1664 in various solvent systems.
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Solvent System Concentration
Molar
Concentration

Observations

10% DMSO / 40%

PEG300 / 5% Tween-

80 / 45% Saline

≥ 2.5 mg/mL ≥ 4.57 mM Clear solution[7]

10% DMSO / 90%

Corn Oil
≥ 2.5 mg/mL ≥ 4.57 mM Clear solution[7]

Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo

experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for one month

or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7] If precipitation occurs

during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]

Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of SR1664 in 100% DMSO is typically

prepared. While specific solubility data in 100% DMSO is not readily available, a concentration

of 25 mg/mL has been used to prepare subsequent dilutions for in vivo formulations.[7]

Protocol:

Weigh the desired amount of SR1664 powder in a sterile microcentrifuge tube.

Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10

mg/mL or 20 mM).

Vortex the solution until the SR1664 is completely dissolved. Gentle warming or sonication

may be applied if necessary.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C.

In Vivo Formulation Protocol
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The following protocol describes the preparation of a 1 mL working solution of SR1664 for in

vivo administration, based on a 25 mg/mL stock solution in DMSO.[7]

Materials:

SR1664 stock solution (25 mg/mL in DMSO)

PEG300

Tween-80

Saline solution

Procedure:

In a sterile tube, add 400 µL of PEG300.

To the PEG300, add 100 µL of the 25 mg/mL SR1664 stock solution in DMSO.

Mix the solution thoroughly until it is homogeneous.

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

Add 450 µL of saline solution to bring the total volume to 1 mL.

Mix the final solution until it is a clear and homogeneous.

This formulation results in a final concentration of 2.5 mg/mL SR1664 in a vehicle of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

In Vitro PPARγ Phosphorylation Inhibition Assay
SR1664's mechanism of action involves the inhibition of Cdk5-mediated phosphorylation of

PPARγ. An in vitro kinase assay can be utilized to confirm this activity.

Principle: This assay measures the ability of SR1664 to block the transfer of a phosphate group

from ATP to a PPARγ substrate by the Cdk5 enzyme.

General Workflow:
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Reaction Setup: In a microplate, combine recombinant Cdk5/p25 enzyme, a purified PPARγ

protein or peptide substrate, and ATP in a suitable kinase reaction buffer.

Compound Addition: Add varying concentrations of SR1664 or a vehicle control (DMSO) to

the reaction wells.

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the

phosphorylation reaction to proceed.

Detection: The level of PPARγ phosphorylation can be quantified using various methods,

such as:

Phospho-specific antibodies: Utilize an antibody that specifically recognizes

phosphorylated Serine 273 on PPARγ in an ELISA or Western blot format.

Radiolabeled ATP: Employ [γ-³²P]ATP and measure the incorporation of the radioactive

phosphate into the PPARγ substrate.

Data Analysis: Determine the IC₅₀ value of SR1664 by plotting the percentage of inhibition of

PPARγ phosphorylation against the log concentration of SR1664. SR1664 has been shown

to have an IC₅₀ of 80 nM for the inhibition of Cdk5-mediated PPARγ phosphorylation.[7]

Signaling Pathway
SR1664 exerts its therapeutic effects by modulating the PPARγ signaling pathway. Under

conditions of metabolic stress, such as obesity, increased levels of free fatty acids and

cytokines can activate Cdk5.[2] Cdk5 then phosphorylates PPARγ at Serine 273, which leads

to a dysregulated expression of insulin-sensitizing genes like adiponectin, contributing to insulin

resistance.[2][3] SR1664 binds to PPARγ and blocks this phosphorylation event, thereby

restoring the normal transcriptional activity of PPARγ and improving insulin sensitivity.[2][4]
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Caption: SR1664 signaling pathway.

Applications in Research
SR1664 is a valuable tool for investigating the role of PPARγ phosphorylation in various

physiological and pathological processes.

Diabetes and Insulin Resistance: SR1664 can be used in animal models of diet-induced

obesity and insulin resistance to study the therapeutic potential of selectively blocking
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PPARγ phosphorylation.[3][4]

Hepatic Fibrosis: Studies have shown that SR1664 can reduce liver fibrosis, making it a

useful compound for research into non-alcoholic fatty liver disease (NAFLD) and other

fibrotic conditions.[2]

Osteogenesis: As a PPARγ antagonist, SR1664 has been shown to promote bone formation,

providing a research tool for studying the interplay between metabolism and bone biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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